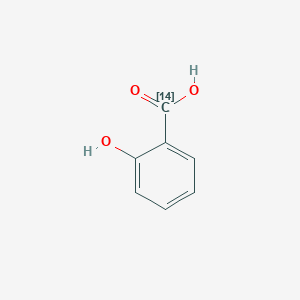

Salicylic acid-carboxy-14C

Description

Salicylic acid-carboxy-14C is a radiolabeled derivative of salicylic acid, where the carbon-14 isotope is incorporated into the carboxylic acid group. This compound is primarily utilized as a tracer in metabolic, pharmacokinetic, and environmental studies to monitor the absorption, distribution, and degradation pathways of salicylic acid and its derivatives . The synthesis of carbon-14-labeled compounds typically involves isotopic substitution during carboxylation or other targeted reactions, ensuring precise labeling for analytical accuracy . Applications include its use as a reference standard in reverse-phase high-performance liquid chromatography (RP-HPLC) for salicylate quantification and in developmental toxicity screening assays . Safety protocols emphasize handling precautions due to its radioactive nature, with regulatory frameworks mandating strict compliance for transport and usage .

Properties

IUPAC Name |

2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/i7+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSDEFSMJLZEOE-WGGUOBTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[14C](=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

14C^{14}\text{C}14C-Meglumine Salicylate Synthesis

Heating -meglumine with unlabeled salicylic acid in 2-propanol produces -meglumine salicylate, a prodrug form, with 97.5% radiochemical yield. Though the label resides in the meglumine moiety, this route highlights the compatibility of salicylic acid with isotopic conjugation under reflux conditions. The method’s high efficiency suggests potential adaptability for carboxyl-selective labeling via modified coupling agents.

Purification and Analytical Validation

Chromatographic Separation

UV-guided column chromatography remains the gold standard for isolating radiolabeled salicylic acid. For example, hydroxylation byproducts are resolved using silica gel, with the carboxyl- group’s stability ensuring no isotopic dilution during elution.

HPLC and Mass Spectrometry

Reverse-phase HPLC with formic acid/acetonitrile gradients (e.g., 75:25 for azelaic acid) achieves >99% purity for carboxyl- compounds. Coupled with ESI-MS, this method confirms specific activities up to 15 GBq/mmol, critical for pharmacological studies.

Challenges in Radiolabeled Synthesis

Isotopic Dilution

The use of non-labeled precursors (e.g., phenol in the Kolbe-Schmitt reaction) risks diluting specific activity. Solutions include:

Byproduct Formation

Ortho-carboxylation selectivity in the Kolbe-Schmitt reaction depends on solvent polarity and temperature. Octanol’s high boiling point (195°C) suppresses para-isomer formation, favoring salicylic acid-carboxy-.

Data Comparison of Key Methods

Chemical Reactions Analysis

Types of Reactions: Salicylic acid-carboxy-14C undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce 2,5-dihydroxybenzoic acid.

Reduction: Reduction reactions can convert it to salicylaldehyde.

Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.

Major Products:

Oxidation: 2,5-Dihydroxybenzoic acid.

Reduction: Salicylaldehyde.

Substitution: Nitro-salicylic acid, chloro-salicylic acid, bromo-salicylic acid.

Scientific Research Applications

Scientific Research Applications

Salicylic acid-carboxy-14C has diverse applications across several scientific disciplines:

Biochemical Studies

- Metabolic Pathway Tracing : The compound is used to trace the metabolic pathways of salicylic acid in various organisms. For example, studies have shown its incorporation into plant tissues, aiding in understanding how salicylic acid functions as a signaling molecule in response to stress factors like heavy metals .

- Transport Mechanisms : Research utilizing this compound has elucidated the transport mechanisms of salicylic acid within plants and animals. For instance, studies have demonstrated its absorption from oral mucosa in animal models, highlighting carrier-mediated transport processes .

Pharmacokinetic Studies

- Absorption and Distribution : In pharmacokinetic research, this compound is employed to assess how salicylic acid is absorbed, distributed, metabolized, and excreted in living organisms. This includes evaluating its skin penetration capabilities through various formulations .

- Tissue Distribution Studies : Autoradiography techniques have revealed that salicylic acid can cross biological barriers, such as the placenta, allowing for insights into its potential effects during pregnancy .

Drug Development

- Formulation Studies : Researchers use this compound to study the behavior of salicylic acid in drug formulations, including topical applications. This aids in optimizing drug delivery systems for enhanced therapeutic efficacy .

- Comparative Studies with Similar Compounds : this compound allows for comparative studies with other compounds like acetylsalicylic acid (aspirin) and methyl salicylate, providing insights into their pharmacological differences and therapeutic potentials.

Case Study 1: Metabolic Pathway Analysis in Plants

A study investigated the transport of salicylic acid in castor bean plants using radiolabeled this compound. The results indicated that exogenous application led to significant accumulation in the phloem, demonstrating its role as a mobile signaling molecule during stress responses .

Case Study 2: Skin Penetration and Absorption

A detailed examination of skin absorption utilized this compound to measure dermal penetration rates through human skin samples. The findings revealed varying absorption rates depending on formulation types and application methods, providing crucial data for developing effective topical medications .

Mechanism of Action

Salicylic acid-carboxy-14C can be compared with other similar compounds, such as:

Acetylsalicylic Acid (Aspirin): Unlike salicylic acid, acetylsalicylic acid has an acetyl group attached to the hydroxyl group, making it more effective as an anti-inflammatory agent.

Methyl Salicylate: This compound is an ester of salicylic acid and methanol, commonly used in topical analgesics and liniments.

Comparison with Similar Compounds

Sulfosalicylic Acid

- Structure : Contains a sulfonic acid group (-SO₃H) attached to the salicylic acid backbone, enhancing solubility and acidity compared to salicylic acid.

- Applications : Widely used in protein precipitation, catalysis, and environmental remediation due to its strong chelating properties. Research highlights its role in electrochemical sensors and polymer synthesis .

- Key Difference : Unlike salicylic acid-carboxy-14C, sulfosalicylic acid lacks isotopic labeling, limiting its utility in tracer studies. Its sulfonic group confers distinct chemical reactivity, making it more suited for industrial and analytical applications .

Acetylsalicylic Acid (Aspirin)

- Structure : Acetylated form of salicylic acid, acting as a prodrug that hydrolyzes to release salicylic acid in vivo.

- Applications : Primarily used as an anti-inflammatory and antiplatelet agent. Contamination with unreacted salicylic acid in aspirin synthesis necessitates detection methods involving Fe³⁺ coordination for qualitative analysis .

- Key Difference: Aspirin’s mechanism relies on acetylation of cyclooxygenase enzymes, whereas this compound is non-pharmacologically active and serves as a diagnostic tool .

Copper (II) Salicylate Complexes

- Structure : Copper ions coordinated with salicylate ligands, forming complexes like Cu(sal)(phen).

- Applications: Demonstrates superoxide dismutase (SOD)-like activity and anti-tumor effects in triple-negative breast cancer cells.

- Key Difference : Metal coordination enhances redox activity, enabling therapeutic applications distinct from the radiotracing role of this compound .

Eugenol (Clove-Derived Analog)

- Structure: A phenylpropanoid with a hydroxyl group, mimicking salicylic acid’s anti-inflammatory properties.

- Applications: Used in traditional medicine for pain relief and antimicrobial effects. Eugenol’s mechanism parallels salicylic acid in modulating oxidative stress but lacks a carboxylic acid group, reducing its acidity and solubility .

- Key Difference: Natural origin and non-radioactive profile limit its use in quantitative tracer studies compared to this compound .

Analytical and Regulatory Comparisons

Analytical Performance

- This compound: Enables precise quantification in complex matrices via RP-HPLC and autoradiography. Its isotopic label allows detection at trace concentrations (nanomolar range) .

- Alternatives : Sulfosalicylic acid is detected using paper-based analytical devices (PADs) with lower sensitivity (micromolar range) .

Regulatory and Market Challenges

- This compound faces stringent transport and handling regulations due to radioactivity, requiring specialized licensing .

- Non-radioactive alternatives (e.g., sulfosalicylic acid, eugenol) dominate commercial markets but are subject to evolving regulatory constraints in pharmaceuticals and cosmetics .

Comparative Data Table

Biological Activity

Salicylic acid (SA) is a phenolic compound with significant biological activity across various organisms, particularly in plants and humans. The compound "Salicylic acid-carboxy-14C" refers to salicylic acid labeled with carbon-14, a radioactive isotope used extensively in biological research to trace metabolic pathways and interactions within biological systems. This article explores the biological activity of this compound, focusing on its effects in plant physiology, its role in stress responses, and its implications in human health.

Overview of Salicylic Acid

Salicylic acid is known for its role as a plant growth regulator and its involvement in defense mechanisms against biotic and abiotic stresses. It is produced endogenously in plants and plays a crucial role in systemic acquired resistance (SAR), enhancing the plant's ability to fend off pathogens. In humans, salicylic acid is recognized as a metabolite of aspirin, contributing to its anti-inflammatory and analgesic properties.

In Plants:

- Stress Response: Salicylic acid is involved in regulating the expression of pathogenesis-related (PR) proteins, which are crucial for plant defense against pathogens. It enhances the production of reactive oxygen species (ROS) that help combat oxidative stress during pathogen attacks .

- Hormonal Interactions: SA interacts with other phytohormones like jasmonic acid (JA) and abscisic acid (ABA), influencing growth and stress response pathways. For instance, SA can counteract the inhibitory effects of ABA on growth under stress conditions .

In Humans:

- Anti-inflammatory Effects: Salicylic acid exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators such as IL-1β and TNF-α . This mechanism is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs).

- Antitumor Activity: Research indicates that salicylic acid may have potential antitumor effects through modulation of various signaling pathways involved in cell proliferation and apoptosis .

Plant Studies

A study on Arabidopsis thaliana demonstrated that salicylic acid significantly enhances resistance to heavy metal stress by improving antioxidant enzyme activities and reducing oxidative damage . The following table summarizes the effects of SA on various plant species under heavy metal stress:

| Heavy Metal | Plant Species | Effects of SA |

|---|---|---|

| Cadmium | Lemna minor | Reduced Cd uptake, enhanced PAL activity |

| Lead | Brassica campestris | Lowered ROS levels, improved growth |

| Arsenic | Oryza sativa | Enhanced antioxidant enzyme activities |

Human Health Studies

Research has shown that high concentrations of salicylates can lead to toxicity, particularly affecting liver and kidney functions . However, controlled doses have been utilized therapeutically for their anti-inflammatory properties. A notable study highlighted the protective effects of salicylic acid against oxidative stress-induced cellular damage .

Q & A

Q. What are the validated protocols for synthesizing salicylic acid-carboxy-¹⁴C via CO₂ carboxylation?

Synthesis typically involves carboxylating phenol derivatives using ¹⁴CO₂ under controlled conditions. A method combining KOH as a deprotonation agent, xylene as a solvent, and Cs₂CO₃/TMPK (2,4,6-trimethylphenol potassium salt) as co-catalysts achieves efficient carboxylation at lower temperatures (120–150°C) compared to traditional Kolbe-Schmitt methods. Key steps include:

- Isotopic labeling : Introduce ¹⁴CO₂ at 0.1–0.5 MPa pressure during the carboxylation phase to ensure high radiochemical yield (>75%).

- Purification : Use recrystallization in ethanol-water mixtures (70:30 v/v) to isolate labeled salicylic acid, followed by radiochemical purity validation via HPLC coupled with scintillation counting .

Q. How can researchers quantify low-concentration salicylic acid-carboxy-¹⁴C in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with positive/negative polarity switching (≤20 ms transition time) enables precise quantification at ≤10⁻⁹ g levels. Key methodological considerations:

- Sample preparation : Acidify matrices (e.g., plasma, plant tissues) with 0.1% formic acid to stabilize the compound.

- Matrix effect mitigation : Use isotope dilution with ¹³C-labeled internal standards to correct for ion suppression/enhancement.

- Validation : Ensure linearity (R² > 0.995) across 3–5 orders of magnitude and recovery rates of 85–115% .

Advanced Research Questions

Q. How can conflicting data on radiochemical purity in salicylic acid-carboxy-¹⁴C synthesis be resolved?

Discrepancies often arise from incomplete removal of unreacted ¹⁴CO₂ or degradation byproducts (e.g., decarboxylated derivatives). To address this:

- Analytical cross-validation : Combine radio-HPLC (with β-RAM detectors) and accelerator mass spectrometry (AMS) to distinguish isotopic species.

- Kinetic modeling : Track reaction intermediates using time-resolved FTIR to identify side reactions (e.g., ether formation at high temperatures).

- Statistical thresholds : Define purity acceptance criteria (e.g., ≥95% radiochemical purity) through iterative testing (n ≥ 5 batches) .

Q. What experimental designs optimize the stability of salicylic acid-carboxy-¹⁴C under varying storage conditions?

Stability is pH- and temperature-dependent. A factorial design approach is recommended:

- Variables : Test pH (2–9), temperature (4°C to 40°C), and light exposure.

- Degradation markers : Monitor via UPLC-UV at 296 nm for salicylate diones and quinone byproducts.

- Predictive modeling : Use Arrhenius equations to extrapolate shelf-life; for example, storage at -20°C in amber vials with 0.01% BHT antioxidant extends stability to >24 months .

Q. How can isotopic dilution effects be minimized in tracer studies using salicylic acid-carboxy-¹⁴C?

Isotope effects (e.g., kinetic isotope effects, KIE) are critical in metabolic flux analysis. Mitigation strategies include:

- Dose-response calibration : Use ≤0.1 µCi/g in plant/animal models to avoid perturbing endogenous pathways.

- Compartmental modeling : Pair tracer data with compartment-specific kinetic parameters (e.g., apoplastic vs. symplastic transport rates in plants).

- Control experiments : Compare ¹⁴C-labeled vs. unlabeled compound uptake using nanoSIMS imaging .

Methodological Resources Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.